7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine is a compound belonging to the class of pyrrolo[2,3-d]pyrimidines, which are aromatic heteropolycyclic compounds characterized by a fused pyrrole and pyrimidine ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is classified under organic compounds, specifically within the subclass of pyrrolopyrimidines. Its unique structure includes three nitrogen atoms positioned at the 1-, 5-, and 7-positions of the ring system, contributing to its chemical properties and reactivity. The compound is recognized in chemical databases such as DrugBank and PubChem, where it is cataloged along with its chemical identifiers and structural information .
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine typically involves several key steps:
The molecular structure of 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine can be represented using standard chemical notation:
The structural features include a fused pyrrole and pyrimidine ring with an amine group attached at the 6-position, which significantly influences its reactivity and interactions with biological targets .
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine engages in various chemical reactions due to its functional groups:
The mechanism of action for 7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine is primarily related to its interaction with specific biological targets. Research indicates that compounds in this class may inhibit key enzymes involved in cellular processes such as:
These actions suggest potential applications in cancer therapy and antimicrobial treatments .
Relevant data on these properties are essential for practical applications and formulation development .
7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine has several notable applications:
The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold typically begins with Gould-Jacobs or Michael addition-cyclization sequences. A prevalent three-step protocol starts with ethyl 2-cyanoacetate and triethyl orthoformate, forming an ethoxymethylene intermediate that undergoes condensation with aminopyrrole derivatives. For example, ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate is synthesized by refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 4-aminobenzoate in absolute ethanol, achieving yields >85% [2] [9].
Key to constructing the 6-aminomethyl variant is the introduction of a chloromethyl group at the 6-position prior to amination. This is achieved via Vilsmeier-Haack formylation followed by reductive amination:
Table 1: Representative Synthetic Routes to 7H-Pyrrolo[2,3-d]pyrimidin-6-ylmethanamine Core
Starting Material | Key Reagents/Conditions | Intermediate | Final Core Yield |
---|---|---|---|
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Ethyl 4-aminobenzoate, EtOH, reflux, 12h | Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | 87% |
6-Formyl-7H-pyrrolo[2,3-d]pyrimidine | NaBH₄, then TsCl/NaN₃, DMF, 60°C | 6-Azidomethyl derivative | 68% |
6-Azidomethyl intermediate | Pd/C, H₂ (10 bar), MeOH, 4h | 7H-Pyrrolo[2,3-d]pyrimidin-6-ylmethanamine | 92% |
Microwave-assisted Buchwald-Hartwig amination significantly optimizes N-alkylation steps, reducing reaction times from 12h to 30 minutes while maintaining yields >90% [5].
Cyclization remains the pivotal step for pyrrolo[2,3-d]pyrimidine formation. Thermal cyclocondensation dominates: Diethyl ethoxymethylenemalonate reacts with 4-aminopyrrole-3-carboxylates in diphenyl ether at 250°C, forming the tricyclic core in 70-75% yield. However, this method suffers from decomposition at extreme temperatures [2].
Microwave-assisted cyclization offers a robust alternative. Under controlled dielectric heating (150W, 180°C), cyclization completes within 15 minutes with 88% yield and reduced byproduct formation. This technique enhances regioselectivity at C-6 by suppressing N-7 alkylation side reactions [5] [10].
Table 2: Cyclization Methods for Pyrrolo[2,3-d]pyrimidine Ring Formation
Method | Conditions | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
Conventional Thermal | Diphenyl ether, 250°C | 3h | 70-75 | High-volume compatibility |
Microwave-Assisted | DMF, 180°C, 150W | 15 min | 85-88 | Reduced decomposition |
Acid-Catalyzed | AcOH/HCl, reflux | 8h | 65-70 | Low-cost reagents |
Transition Metal-Mediated | Pd(OAc)₂/XPhos, toluene, 110°C | 2h | 80-82 | Functional group tolerance |
For C-6 functionalized derivatives, transition metal-catalyzed ring closure proves superior. Pd(OAc)₂/XPhos catalyzes the coupling of 4,6-dichloropyrimidine with 2-aminofuran derivatives, enabling direct installation of chloromethyl groups at C-6 before amination [4] [10].
The 6-methanamine group serves as a versatile handle for diversification. Reductive amination with aldehydes/ketones under NaBH₃CN catalysis yields secondary amines (e.g., N-cyclopropylmethyl derivatives), crucial for enhancing kinase binding affinity. This method preserves the pyrrolopyrimidine core integrity while achieving >80% conversion [5] [9].
Acylation protocols demonstrate broad applicability:
Table 3: Functionalization Strategies for 6-Methanamine Modifications
Reaction Type | Reagents/Conditions | Product Class | Biological Impact |
---|---|---|---|
Reductive Amination | R₁R₂C=O, NaBH₃CN, MeOH, 24h | Secondary/Tertiary amines | Increased kinase selectivity |
Acylation | R-COCl, DIPEA, DCM, 0°C→RT | Amides | Enhanced plasma stability |
Sulfonylation | Ar-SO₂Cl, pyridine, reflux | Sulfonamides | Improved solubility |
Urea Formation | R-N=C=O, THF, 60°C | Ureas | Hydrogen bonding capacity |
Notably, Schiff base formation with halogenated benzaldehydes generates hydrazone-linked derivatives (e.g., (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides). These compounds demonstrate dual EGFR/VEGFR2 inhibition (IC₅₀ 40-204 nM) due to the conformational restraint imposed by the imine bond [9].
Halogen atoms (F, Cl, Br) at strategic positions profoundly impact bioactivity. Electrophilic halogenation at C-2 or C-5 positions uses NXS (X=Cl, Br) in DMF at 0°C, with bromination showing higher regioselectivity than chlorination. 2-Bromo derivatives exhibit 10-fold lower IC₅₀ against PAK4 kinase compared to non-halogenated analogs [2] [10].
Late-stage halogen introduction via Suzuki-Miyaura cross-coupling is particularly valuable:
Computational analyses confirm halogen bonds between 2-bromo substituents and PAK4 hinge region residues (Leu398 backbone carbonyl), stabilizing the inhibitor-enzyme complex by 2.8 kcal/mol [3].
Table 4: Bioactivity of Halogenated Pyrrolo[2,3-d]pyrimidin-6-ylmethanamine Analogs
Compound | Halogen Position | Target Kinase | IC₅₀ (nM) | Cytotoxicity (IC₅₀, μM) |
---|---|---|---|---|
5k | 2-F | EGFR | 40 | 29 (HepG2) |
5h | 2-Cl | PAK4 | 5.3 | 38 (A549) |
5e | 2-Br | CDK9 | 8.7 | 42 (MCF-7) |
5n | None | PAK4 | 2.7 | 7.8 (MV4-11) |
5f (chloro analog) | 6-Cl | CDK9/Haspin | 0.79 (CFPAC-1)* | 0.79 (pancreatic) |
*Pancreatic adenocarcinoma CFPAC-1 cell line [10]
Halogenation influences apoptotic mechanisms: 2-Bromo analogs upregulate Bax/caspase-3 expression by 3.5-fold in HepG2 cells while downregulating Bcl-2, contrasting with non-halogenated derivatives that primarily induce cell cycle arrest. This highlights the dual role of halogens in enhancing both target affinity and cell death signaling [3] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: